Methyl 2-propoxybenzoate
Overview
Description
Methyl 2-propoxybenzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a propoxy group. This compound is primarily used in scientific research and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-propoxybenzoate can be synthesized through the esterification of 2-propoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-propoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-propoxybenzoic acid.
Reduction: 2-propoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-propoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules and the investigation of enzyme-substrate interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the ester group is targeted by nucleophiles. In biological systems, it may interact with enzymes, altering their activity or function .
Comparison with Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the propoxy group.
Ethyl 2-propoxybenzoate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 2-propoxybenzoate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: Methyl 2-propoxybenzoate is unique due to the presence of both a methyl ester group and a propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-propoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFXXSVGKCRQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454640 | |
Record name | Methyl 2-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-33-4 | |
Record name | Methyl 2-propoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18167-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-propoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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